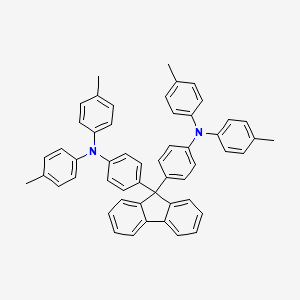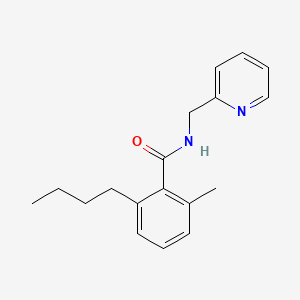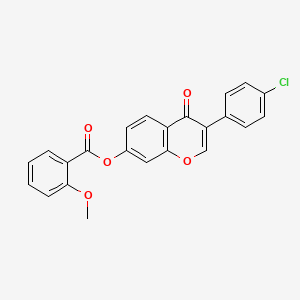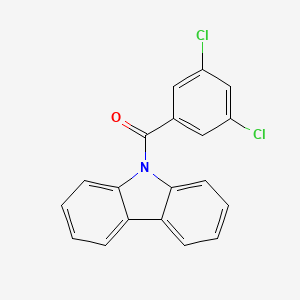
4,4'-(9H-Fluorene-9,9-diyl)bis(N,N-di-p-tolylaniline)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-(9H-Fluorene-9,9-diyl)bis(N,N-di-p-tolylaniline) is an organic compound that belongs to the class of fluorene-based materials. These compounds are known for their unique electronic properties, making them valuable in various scientific and industrial applications. The structure of this compound includes a fluorene core with two N,N-di-p-tolylaniline groups attached, which contributes to its stability and functionality.
准备方法
The synthesis of 4,4’-(9H-Fluorene-9,9-diyl)bis(N,N-di-p-tolylaniline) typically involves a multi-step process. One common method includes the following steps:
Starting Materials: The synthesis begins with fluorene and N,N-di-p-tolylaniline as the primary reactants.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst, such as palladium, under an inert atmosphere to prevent oxidation.
Procedure: The fluorene is first brominated to form 9,9-dibromofluorene. This intermediate is then coupled with N,N-di-p-tolylaniline using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.
Purification: The final product is purified using techniques like column chromatography to obtain the desired compound with high purity.
化学反应分析
4,4’-(9H-Fluorene-9,9-diyl)bis(N,N-di-p-tolylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of hydrofluorene derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
科学研究应用
4,4’-(9H-Fluorene-9,9-diyl)bis(N,N-di-p-tolylaniline) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe in various biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of photodynamic therapy.
Industry: It is employed in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent charge transport properties.
作用机制
The mechanism of action of 4,4’-(9H-Fluorene-9,9-diyl)bis(N,N-di-p-tolylaniline) is primarily related to its electronic properties. The compound can interact with various molecular targets through π-π interactions and hydrogen bonding. In electronic devices, it facilitates charge transport by forming a conductive pathway between electrodes. In biological systems, its fluorescence can be used to track molecular interactions and cellular processes.
相似化合物的比较
4,4’-(9H-Fluorene-9,9-diyl)bis(N,N-di-p-tolylaniline) can be compared with other fluorene-based compounds, such as:
4,4’-(9H-Fluorene-9,9-diyl)bis(N,N-diphenylaniline): This compound has similar electronic properties but differs in the substituents on the nitrogen atoms.
4,4’-(9H-Fluorene-9,9-diyl)bis(2-fluoroaniline): This variant includes fluorine atoms, which can alter its reactivity and electronic characteristics.
2,2’-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane): This compound is used in the synthesis of polymer semiconductors and has different functional groups that impact its applications.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of fluorene-based materials.
属性
分子式 |
C53H44N2 |
|---|---|
分子量 |
708.9 g/mol |
IUPAC 名称 |
4-methyl-N-[4-[9-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]fluoren-9-yl]phenyl]-N-(4-methylphenyl)aniline |
InChI |
InChI=1S/C53H44N2/c1-37-13-25-43(26-14-37)54(44-27-15-38(2)16-28-44)47-33-21-41(22-34-47)53(51-11-7-5-9-49(51)50-10-6-8-12-52(50)53)42-23-35-48(36-24-42)55(45-29-17-39(3)18-30-45)46-31-19-40(4)20-32-46/h5-36H,1-4H3 |
InChI 键 |
QOQNQVVZWUDVCX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C4(C5=CC=CC=C5C6=CC=CC=C64)C7=CC=C(C=C7)N(C8=CC=C(C=C8)C)C9=CC=C(C=C9)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-[2-[3-(4-Fluorophenyl)-1-propan-2-ylindol-2-yl]ethenyl]-4-hydroxyoxan-2-one](/img/structure/B14114842.png)


![[(1S,2S,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,2,9,12-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate](/img/structure/B14114863.png)



![1,3,5-Tris[(2-oxo-1,3-dioxolan-4-yl)methoxy]benzene](/img/structure/B14114892.png)

![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B14114898.png)

![8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14114917.png)

